molecular formula C20H24N4 B11616412 2-Ethyl-3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11616412
M. Wt: 320.4 g/mol
InChI Key: DVXNCQIJSCDYKK-UHFFFAOYSA-N
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Description

2-ETHYL-1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a][1,3]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a][1,3]benzimidazole core, which is fused with various functional groups, including an ethyl group, an isopentylamino group, a methyl group, and a cyanide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3]Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Amination with Isopentylamine: The isopentylamino group is introduced through nucleophilic substitution reactions using isopentylamine.

    Methylation: The methyl group can be added using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.

    Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

    Hydrolysis: Acidic or basic conditions

Major Products Formed

    Oxidation: Oxides of the parent compound

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives with various functional groups

    Hydrolysis: Carboxylic acids or amides

Scientific Research Applications

2-ETHYL-1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit diverse biological activities.

    Benzimidazole Derivatives: Compounds containing the benzimidazole scaffold are known for their pharmacological properties.

Uniqueness

2-ETHYL-1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its specific functional groups and the combination of structural elements, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(3-methylbutylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H24N4/c1-5-15-14(4)16(12-21)20-23-17-8-6-7-9-18(17)24(20)19(15)22-11-10-13(2)3/h6-9,13,22H,5,10-11H2,1-4H3

InChI Key

DVXNCQIJSCDYKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC(C)C

Origin of Product

United States

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